(E)-3-((1-(3-(2-chlorophenyl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
The compound (E)-3-((1-(3-(2-chlorophenyl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile features a pyrrolidine ring substituted with a 2-chlorophenyl acryloyl group (in the E-configuration) and a pyrazine-2-carbonitrile moiety linked via an ether oxygen. The E-configuration of the acryloyl group is critical for its spatial orientation and intermolecular interactions, as confirmed by X-ray crystallography in analogous compounds .
Properties
IUPAC Name |
3-[1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c19-15-4-2-1-3-13(15)5-6-17(24)23-10-7-14(12-23)25-18-16(11-20)21-8-9-22-18/h1-6,8-9,14H,7,10,12H2/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIODIWAGTPAASI-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C=CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)/C=C/C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-((1-(3-(2-chlorophenyl)acryloyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a compound of increasing interest in the pharmaceutical and biochemical research fields due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 339.8 g/mol. Its structure features a pyrazine ring, a pyrrolidine moiety, and a chlorophenyl group, which contribute to its biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer progression and inflammation, such as BRAF(V600E) and EGFR .
- Receptor Modulation : It may interact with various receptors, leading to altered cellular signaling pathways that can affect cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazine compounds exhibit antimicrobial properties, potentially making this compound useful in treating infections .
Antitumor Activity
Numerous studies have investigated the antitumor properties of pyrazine derivatives, including this compound. For instance, research has demonstrated that certain derivatives can inhibit tumor growth in vitro and in vivo models by targeting key signaling pathways associated with cancer cell survival and proliferation .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. It appears to inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO), which are critical mediators in inflammatory responses .
Antimicrobial Properties
Research into related pyrazine compounds indicates significant antimicrobial activity against various pathogens. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis .
Structure-Activity Relationship (SAR)
The effectiveness of this compound is influenced by its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Pyrazine ring | Essential for bioactivity; facilitates interaction with biological targets |
| Chlorophenyl group | Enhances lipophilicity and receptor binding affinity |
| Pyrrolidine moiety | Contributes to overall stability and solubility |
Case Studies
- Antitumor Efficacy : A study conducted on various pyrazole derivatives demonstrated that modifications at the pyrrolidine position significantly enhanced antitumor activity against breast cancer cell lines .
- Inhibitory Effects on Inflammation : In an experimental model of arthritis, derivatives similar to the compound showed reduced swelling and joint damage, indicating strong anti-inflammatory properties .
Comparison with Similar Compounds
a. 3-((1-(Thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile ()
- Structural Difference : Replaces the 2-chlorophenyl acryloyl group with a thiophene-3-carbonyl moiety.
- Impact :
- Electronic Effects : Thiophene’s electron-rich aromatic system may enhance π-π stacking interactions compared to the electron-withdrawing chloro substituent in the target compound.
- Solubility : Thiophene’s lower lipophilicity (clogP ~2.1) vs. 2-chlorophenyl (clogP ~3.5) could improve aqueous solubility .
b. 3-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile ()
- Structural Difference : Substitutes the acryloyl group with a trifluoromethylpyridine carbonyl.
- Molecular Weight: Higher MW (363.29 g/mol vs. ~355.8 g/mol for the target compound) due to the CF₃ group .
c. (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide ()
- Structural Difference : Contains a benzodioxol-imidazolyl scaffold instead of pyrrolidine-pyrazine.
- Relevance : Demonstrates the importance of X-ray crystallography in confirming E-configuration and spatial arrangement, a critical factor in bioactivity .
Electronic and Steric Effects
- Pyrazine-Carbonitrile Moiety : Present in all analogs, this group contributes to hydrogen bonding (via nitrile) and π-stacking (pyrazine ring), enhancing target binding in enzyme inhibition or receptor interactions .
Data Table: Comparative Analysis of Structural Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
